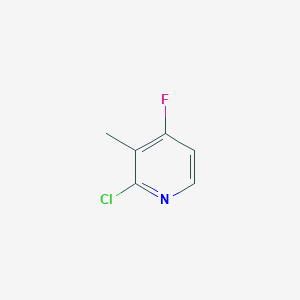

2-Chloro-4-fluoro-3-methylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Modern Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are cornerstones of modern chemistry. numberanalytics.comnumberanalytics.com Structurally related to benzene (B151609), the pyridine ring is a common motif found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. numberanalytics.comnih.gov Its presence is noted in essential molecules like the vitamins niacin and pyridoxine, as well as in numerous drugs spanning various therapeutic areas such as antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comnih.gov The unique electronic properties conferred by the nitrogen atom, such as a dipole moment and basicity, make pyridine derivatives not only biologically relevant but also highly versatile in chemical reactions. numberanalytics.comwikipedia.org This versatility has led to their extensive application in materials science for creating functional polymers and luminescent materials, and in organometallic chemistry as important ligands. numberanalytics.comnih.gov

Importance of Halogenation in Pyridine Chemistry

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the pyridine ring is a powerful strategy for modulating the molecule's chemical and physical properties. chemrxiv.orgnih.gov Halogenation can significantly alter the electron distribution within the aromatic system, influencing its reactivity towards both electrophilic and nucleophilic substitution reactions. chemrxiv.orgnih.gov For instance, the presence of a halogen can direct subsequent functionalization to specific positions on the ring, a critical aspect in the regioselective synthesis of complex molecules. nih.gov

Moreover, the carbon-halogen bond itself serves as a versatile functional handle. Halopyridines are key intermediates that can participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org This capability is instrumental in the diversification of drug candidates and the synthesis of targeted agrochemicals. nih.gov The inherent value of halopyridines is also evident in their direct incorporation into bioactive compounds, where the halogen atom can contribute to improved efficacy, metabolic stability, or binding affinity. chemrxiv.orgnih.gov

Specific Context of 2-Chloro-4-fluoro-3-methylpyridine within Halogenated Pyridines

This compound is a prime example of a highly functionalized halogenated pyridine that serves as a versatile chemical building block. chemimpex.combiosynth.com Its structure is strategically adorned with three different substituents—a chloro group at the 2-position, a fluoro group at the 4-position, and a methyl group at the 3-position. This specific arrangement offers multiple reaction sites and differentiated reactivity.

The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. chemimpex.com The fluorine atom at the 4-position and the methyl group at the 3-position further influence the electronic properties and steric environment of the pyridine ring, providing a nuanced reactivity profile that can be exploited in multi-step synthetic sequences. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. chemimpex.com For instance, it is utilized in the development of compounds targeting neurological disorders and in the formulation of effective crop protection agents like herbicides and fungicides. chemimpex.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| CAS Number | 1227496-67-4 |

| Appearance | Not Available |

| Purity | >97% |

| SMILES | CC1=C(F)C=NC(Cl)=C1 |

This table is interactive. Click on the headers to sort the data.

Current research involving this compound and similar polysubstituted pyridines is largely driven by the demand for novel pharmaceuticals and agrochemicals. innospk.comagropages.com The focus is often on leveraging its unique substitution pattern to access complex molecular scaffolds that are otherwise difficult to synthesize. The development of more efficient and selective methods for the further functionalization of this building block remains an active area of investigation.

A notable gap in the current research landscape is the limited public data on the specific synthetic routes to and detailed reaction kinetics of this compound itself. While its utility as an intermediate is recognized, comprehensive studies on its own reactivity and the subtle interplay of its substituents are not widely available. Further exploration into the regioselectivity of its reactions and the development of novel transformations that exploit its unique electronic and steric features could unlock new avenues in medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOJKEOUUVBMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227496-67-4 | |

| Record name | 2-Chloro-4-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloro 4 Fluoro 3 Methylpyridine

Retrosynthetic Analysis of 2-Chloro-4-fluoro-3-methylpyridine

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary strategy involves the sequential introduction of the halogen substituents onto a 3-methylpyridine (B133936) core. This approach considers the directing effects of the methyl group and the existing halogen atoms in subsequent halogenation steps.

Classical Synthetic Routes to Halogenated Pyridines

Traditional methods for synthesizing halogenated pyridines, including this compound, have been well-established in chemical literature and industrial practice.

Chlorination and Fluorination of Substituted Pyridines

The direct halogenation of substituted pyridines is a common approach. For the synthesis of this compound, this would typically involve a multi-step process starting from 3-methylpyridine.

One potential pathway involves the initial chlorination of 3-methylpyridine. Vapor-phase chlorination of 3-methylpyridine at high temperatures can lead to partially chlorinated derivatives. google.com For instance, chlorination at temperatures between 250°C and 400°C using at least 5 moles of chlorine per mole of 3-methylpyridine can yield products with a single chlorine atom on the pyridine (B92270) ring and additional chlorination on the methyl group. google.com

Subsequent fluorination is a critical step. The introduction of fluorine can be challenging and often requires specific fluorinating agents. The impact of both chlorination and fluorination on the electronic structure and reactivity of the pyridine ring is a significant consideration in these synthetic routes. rsc.org

An alternative to direct fluorination of the pyridine ring is to start with a pre-fluorinated precursor. For example, the synthesis could begin with a fluorinated picoline, followed by selective chlorination.

| Starting Material | Reagents | Product | Reference |

| 3-Methylpyridine | Cl2 | Partially chlorinated 3-methylpyridines | google.com |

| 2-Amino-4-methylpyridine | NaNO2, HCl; then POCl3 | 2-Chloro-4-methylpyridine | guidechem.com |

| 3-Methylpyridine 1-oxide | POCl3 | 2-Chloro-3-methylpyridine (B94477) and 4-chloro-3-methylpyridine | alkalimetals.com |

Cyclocondensation Reactions Utilizing Fluorinated Building Blocks

Cyclocondensation reactions offer an alternative to the direct halogenation of a pre-formed pyridine ring. This strategy involves constructing the pyridine ring from acyclic precursors that already contain the necessary fluorine atom.

One general approach involves the reaction of 1,3-dicarbonyl compounds with a nitrogen source, such as an amine or ammonia (B1221849), to form the pyridine ring. beilstein-journals.org For the synthesis of this compound, a fluorinated dicarbonyl compound would be a key intermediate.

Another method involves the condensation of enaminones with other suitable reagents. beilstein-journals.org These reactions can be designed to produce highly substituted pyridines with good regioselectivity. The synthesis of a key intermediate, 2-chloro-3-amino-4-methylpyridine, has been achieved through a process involving condensation and cyclization starting from 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone. researchgate.net While this specific example does not directly yield the fluoro-substituted target, it illustrates the principle of building the pyridine ring from acyclic precursors.

| Precursors | Reaction Type | Product | Reference |

| 1,3-Dicarbonyl compounds, Hydrazines | Knorr pyrazole (B372694) synthesis (related cyclocondensation) | Pyrazoles (demonstrates principle) | beilstein-journals.org |

| 2-Cyanoacetamide, 4,4-Dimethoxy-2-butanone | Condensation, cyclization, chlorination | 2-Chloro-3-amino-4-methylpyridine | researchgate.net |

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the preparation of halogenated pyridines.

Regioselective Halogenation Techniques

Achieving the desired regiochemistry in the halogenation of pyridines can be challenging due to the electronic nature of the ring. Modern methods aim to overcome these limitations.

One strategy involves the use of directing groups to control the position of halogenation. For instance, metalation-trapping sequences can be employed to introduce a halogen at a specific position. nih.gov The deprotonation of a substituted pyridine at a low temperature, followed by reaction with a halogen source, can lead to highly regioselective products. nih.gov

Another innovative approach is the use of designed phosphine (B1218219) reagents to achieve 4-selective halogenation of pyridines. nih.gov This method involves the formation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.gov While not directly applied to this compound in the provided sources, this technique represents a significant advancement in the controlled halogenation of the pyridine core.

A ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates has also been developed for the 3-selective halogenation of pyridines. chemrxiv.org This process transforms the pyridine into a more reactive alkene intermediate, allowing for highly regioselective halogenation under mild conditions. chemrxiv.org

| Technique | Key Features | Target Selectivity | Reference |

| Metalation-Trapping | Directed ortho-metalation | Site-specific | nih.govnih.gov |

| Designed Phosphine Reagents | Phosphonium salt formation and displacement | 4-selective | nih.gov |

| Zincke Imine Intermediates | Ring-opening/closing sequence | 3-selective | chemrxiv.org |

Flow Reactor Chemistry for Enhanced Synthesis

The application of flow chemistry to the synthesis of halogenated pyridines is an emerging area with the potential for significant improvements in efficiency and safety. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

While specific examples of the synthesis of this compound using flow chemistry were not detailed in the provided search results, the principles of flow synthesis are applicable to many of the reaction types discussed, including halogenation and cyclocondensation reactions. The ability to handle hazardous reagents and intermediates in a closed, continuous system makes flow chemistry an attractive option for industrial-scale production.

Industrial Scale Synthesis Considerations

The industrial production of halogenated methylpyridines, including this compound, presents several challenges that necessitate careful optimization of reaction conditions and processes. Key considerations revolve around cost-effectiveness, safety, throughput, and waste management.

For the introduction of the fluorine atom, halogen exchange (HALEX) reactions are frequently employed. However, the direct fluorination of a pyridine ring can be challenging. An alternative approach involves the synthesis of a precursor that is more amenable to fluorination. For instance, the synthesis of related fluorinated pyridines often starts from a chlorinated precursor. agropages.com The choice of chlorinating and fluorinating agents is critical. Industrial-grade reagents that are readily available and cost-effective are preferred. For example, benzoyl chlorides or phthaloyl chlorides in the presence of an acid acceptor have been used for the chlorination of pyridine-1-oxides, offering good yields and a lower proportion of isomeric by-products. google.com

The scale-up of these reactions requires robust and specialized equipment capable of handling corrosive reagents and managing reaction exotherms. Continuous flow reactors are increasingly being considered for such processes as they can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch reactors. google.com

Key Industrial Synthesis Parameters:

| Parameter | Industrial Consideration | Example/Rationale |

| Starting Material | Cost and availability of 3-methylpyridine. | 3-methylpyridine is a common starting material, but its purification from coal tar can be costly. google.com |

| Chlorination | Management of isomeric by-products. | Use of specific catalysts and reaction conditions to favor the formation of the desired isomer. google.comgoogle.com |

| Fluorination | Efficiency and safety of fluorinating agents. | Halogen exchange reactions are common, but require careful control. agropages.com |

| Process Type | Batch vs. Continuous. | Continuous processes can offer better safety and control for large-scale production. google.com |

| By-product Management | Recycling and waste reduction. | Conversion of unwanted isomers back into starting material improves atom economy. google.com |

Environmentally Benign Synthetic Methods

The drive towards "green chemistry" has spurred research into more environmentally friendly methods for synthesizing pyridine derivatives. These methods aim to reduce the use of hazardous reagents, minimize waste generation, and improve energy efficiency.

One area of focus is the development of catalytic systems that are more efficient and can be easily recovered and reused. For example, the use of palladium on carbon (Pd/C) as a catalyst for hydrogenation and dehalogenation reactions is a well-established green chemistry technique. google.com This approach can be used to selectively remove chlorine atoms, which is a key step in some synthetic routes.

The choice of solvents is another critical aspect of environmentally benign synthesis. Traditional syntheses often use chlorinated solvents, which are toxic and environmentally persistent. Research is ongoing to replace these with greener alternatives such as lower alcohols (e.g., methanol, ethanol), water, or even solvent-free reaction conditions. google.com For instance, a patented method for separating 2-chloro-3-methylpyridine from its isomer utilizes C1-4 lower alcohols as the solvent in a hydrodechlorination reaction. google.com

Furthermore, the development of synthetic routes that avoid harsh reagents and extreme reaction conditions is a priority. For example, some traditional nitration methods for preparing precursors to aminopyridines can be hazardous. googleapis.com Alternative, milder methods are being sought to reduce the risk of runaway reactions and the formation of toxic by-products. The use of enzymatic catalysis is also an emerging area in the synthesis of pyridine derivatives, offering high selectivity and mild reaction conditions. youtube.com

Comparison of Traditional vs. Greener Synthetic Approaches:

| Aspect | Traditional Method | Greener Alternative |

| Catalyst | Often stoichiometric reagents. | Recyclable catalysts like Pd/C. google.com |

| Solvent | Chlorinated solvents. | Lower alcohols, water, or solvent-free. google.com |

| Reagents | Harsh and hazardous (e.g., strong acids, nitrating agents). | Milder reagents, enzymatic catalysis. googleapis.comyoutube.com |

| Waste | High volume of toxic waste. | Reduced waste through higher selectivity and catalyst recycling. |

| Energy | Often requires high temperatures and pressures. | Milder reaction conditions, reducing energy consumption. |

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of the final this compound product is crucial for its intended applications. The purification strategy depends on the nature of the impurities present, which are often isomers and unreacted starting materials from the synthesis.

A common and effective method for separating closely related isomers, such as chloro-methylpyridine isomers, is fractional distillation. google.com This technique separates compounds based on their different boiling points. For industrial-scale production, this requires large distillation columns and precise control over temperature and pressure.

Crystallization is another powerful purification technique. The crude product can be dissolved in a suitable solvent and then cooled, allowing the desired compound to crystallize out, leaving impurities behind in the solution. The choice of solvent is critical for achieving good separation.

For removing non-volatile impurities or catalyst residues, filtration is a standard procedure. google.com The reaction mixture is passed through a filter medium that retains the solid impurities.

In cases where distillation or crystallization is not sufficient, chromatography may be employed. While often used on a smaller laboratory scale, preparative chromatography can be used for high-value products to achieve very high purity.

The final isolation of the purified product typically involves filtration of the crystals or removal of the solvent under reduced pressure. google.comprepchem.com The purity of the final product is then confirmed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Common Purification Techniques and Their Applications:

| Technique | Principle of Separation | Application in this compound Synthesis |

| Fractional Distillation | Difference in boiling points. | Separation of isomeric by-products like 2-chloro-5-methylpyridine. google.com |

| Crystallization | Difference in solubility. | Removal of soluble impurities and isolation of the final product. |

| Filtration | Separation of solid from liquid. | Removal of solid catalysts (e.g., Pd/C) or precipitated by-products. google.com |

| Extraction | Partitioning between two immiscible liquids. | Recovery of product from aqueous work-up solutions. google.comorgsyn.org |

| Chromatography | Differential adsorption or partitioning. | High-purity separation when other methods are insufficient. |

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 Fluoro 3 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of atoms. For 2-Chloro-4-fluoro-3-methylpyridine, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional techniques, provides an unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons and the methyl group. The electron-withdrawing effects of the chlorine and fluorine atoms, and the nitrogen atom in the pyridine (B92270) ring, significantly influence the chemical shifts of the aromatic protons, moving them downfield.

H-6 Proton: The proton at the C-6 position is adjacent to the ring nitrogen. It is expected to appear as a doublet due to coupling with the H-5 proton.

H-5 Proton: The proton at the C-5 position is coupled to both the H-6 proton and the fluorine atom at C-4. This should result in a doublet of doublets.

Methyl Protons: The methyl group at C-3 is not coupled to any adjacent protons and is therefore expected to appear as a singlet.

| Predicted ¹H NMR Data for this compound | |||

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.0 - 8.2 | Doublet (d) | JH6-H5 ≈ 5-6 Hz |

| H-5 | ~7.0 - 7.2 | Doublet of Doublets (dd) | JH5-H6 ≈ 5-6 Hz, JH5-F4 ≈ 8-9 Hz |

| CH₃ | ~2.2 - 2.4 | Singlet (s) | N/A |

Predicted data is based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. google.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

Fluorine at C-4: The fluorine atom at the C-4 position will be coupled to the adjacent H-5 proton, resulting in a doublet. The chemical shift will be influenced by the electronic environment of the pyridine ring.

| Predicted ¹⁹F NMR Data for this compound | ||

| Fluorine Atom | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-4 | Doublet (d) | JF4-H5 ≈ 8-9 Hz |

Predicted data is based on established principles of ¹⁹F NMR spectroscopy. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. For this compound, six distinct signals are anticipated. The chemical shifts are heavily influenced by the electronegativity of the attached substituents (Cl and F) and their position on the pyridine ring. Carbons directly bonded to chlorine and fluorine (C-2 and C-4) will be shifted significantly downfield. Furthermore, coupling between the C-4 fluorine and adjacent carbon atoms (JC-F) is expected. Quaternary carbons (C-2, C-3, C-4) typically show signals of lower intensity. nih.gov

| Predicted ¹³C NMR Data for this compound | ||

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-2 | ~150 - 152 | Possible small coupling |

| C-3 | ~125 - 128 | ²JC-F (doublet) |

| C-4 | ~158 - 162 (d) | ¹JC-F (large doublet) |

| C-5 | ~122 - 125 (d) | ²JC-F (doublet) |

| C-6 | ~148 - 150 | Possible small coupling |

| CH₃ | ~14 - 16 | Possible small coupling |

Predicted data is based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 signals, confirming their scalar coupling and adjacency on the pyridine ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show correlations between H-6 and C-6, H-5 and C-5, and the methyl protons with the methyl carbon. This allows for the direct assignment of the protonated carbons. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is particularly crucial for assigning quaternary (non-protonated) carbons. chemicalbook.com Key expected correlations for this compound would include:

The methyl protons (H₃) correlating to C-2, C-3, and C-4.

The H-5 proton correlating to C-3, C-4, and C-6.

The H-6 proton correlating to C-2, C-4, and C-5. These correlations would definitively establish the substitution pattern around the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₆H₅ClFN), HRMS can confirm its elemental composition. A key feature in the mass spectrum will be the isotopic pattern of chlorine; the presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units.

The analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for halogenated pyridines include the loss of the halogen atom or the methyl group.

| Predicted HRMS and Fragmentation Data for this compound | ||

| Ion | Formula | Predicted Monoisotopic Mass (m/z) |

| [M]⁺ | [C₆H₅³⁵ClFN]⁺ | 145.0095 |

| [M+2]⁺ | [C₆H₅³⁷ClFN]⁺ | 147.0065 |

| [M-CH₃]⁺ | [C₅H₂³⁵ClFN]⁺ | 130.9860 |

| [M-Cl]⁺ | [C₆H₅FN]⁺ | 110.0399 |

Predicted masses are calculated based on monoisotopic values.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, GC-MS serves as a crucial tool for both qualitative and quantitative assessments.

The gas chromatograph separates volatile compounds from a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For a compound like this compound, a non-polar or medium-polarity capillary column is typically employed. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions and can be used for preliminary identification.

Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, as well as several fragment ions. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Expected Fragmentation Pattern:

Illustrative GC-MS Data Table:

| Parameter | Expected Value/Characteristic |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| Expected Retention Time | Dependent on column and conditions |

| Ionization Mode | Electron Ionization (EI) |

| Expected Molecular Ion [M]⁺ (m/z) | 145 (for ³⁵Cl) and 147 (for ³⁷Cl) |

| Key Expected Fragment Ions (m/z) | Loss of Cl, CH₃, F; Pyridine ring fragments |

This table is illustrative and based on theoretical principles. Actual experimental values may vary.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for its separation from impurities or other reaction components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is a suitable method.

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential hydrophobic interactions of the analyte and any impurities with the stationary phase. The purity of a sample can be assessed by the presence of a single major peak, with the area of this peak being proportional to the concentration of the compound.

Typical HPLC Parameters for Analysis of Substituted Pyridines:

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis (detection wavelength based on UV absorbance maximum) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

This table represents typical starting conditions for method development and may require optimization.

Gas Chromatography (GC)

Gas Chromatography, as a standalone technique with a suitable detector like a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), is highly effective for assessing the purity of volatile compounds such as this compound. The principle of separation is the same as in GC-MS.

Purity is determined by analyzing the chromatogram. A pure sample should ideally exhibit a single, sharp peak. The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the percentage purity. The choice of the GC column and the temperature program are critical for achieving good separation of the main compound from any potential impurities.

Illustrative GC Purity Analysis Data Table:

| Peak Number | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 5.2 | 15000 | 1.5 | Impurity A |

| 2 | 6.8 | 980000 | 98.0 | This compound |

| 3 | 7.5 | 5000 | 0.5 | Impurity B |

This table is a hypothetical example illustrating how GC data can be used for purity assessment.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, which is expected to be a solid at room temperature or can be crystallized from a suitable solvent, X-ray crystallography would provide unambiguous structural confirmation. It would definitively establish the substitution pattern on the pyridine ring and provide insights into the intermolecular interactions, such as hydrogen bonding or stacking interactions, that govern the crystal packing.

As of the latest literature search, there is no publicly available crystal structure for this compound in crystallographic databases. However, the technique remains the gold standard for solid-state structural elucidation should a suitable single crystal be obtained.

Reactivity and Reaction Mechanisms of 2 Chloro 4 Fluoro 3 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings, such as pyridine (B92270). masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring is crucial as they stabilize this intermediate and accelerate the reaction. masterorganicchemistry.com In 2-Chloro-4-fluoro-3-methylpyridine, the pyridine nitrogen atom and the two halogen atoms render the ring sufficiently electron-poor to undergo SNAr reactions.

Reactivity at the Halogenated Positions (2-Chloro and 4-Fluoro)

The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In this compound, both the 2- and 4-positions are activated and bear halogen leaving groups. The regioselectivity of nucleophilic attack is determined by a combination of electronic and steric factors, as well as the nature of the leaving group.

Therefore, for this compound, nucleophilic attack is expected to occur preferentially at the C4 position, leading to the displacement of the fluoride (B91410) ion.

| Position | Halogen | Relative Electrophilicity | Leaving Group Ability (in SNAr) | Predicted Reactivity |

|---|---|---|---|---|

| C4 | Fluoro | Higher | Excellent | Major site of substitution |

| C2 | Chloro | Lower | Good | Minor site of substitution |

Influence of the Methyl Group on Reactivity

Substituents on the pyridine ring can significantly modulate its reactivity in SNAr reactions. The 3-methyl group in this compound exerts both electronic and steric effects.

Electronic Effect : The methyl group is a weak electron-donating group (EDG). EDGs generally decrease the rate of nucleophilic aromatic substitution by destabilizing the negatively charged Meisenheimer intermediate. This deactivating effect applies to the entire aromatic ring.

Steric Effect : The methyl group at the 3-position sterically hinders the adjacent 2- and 4-positions. This steric hindrance can impede the approach of a nucleophile. The effect is generally more pronounced on the adjacent ortho position (C2) compared to the C4 position.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov For polyhalogenated heterocycles, the regioselectivity of these reactions is typically determined by the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is often the rate-limiting step. baranlab.org The general reactivity trend for halogens in oxidative addition is C-I > C-Br > C-Cl, with C-F bonds being the least reactive and typically requiring specialized conditions for activation. mdpi.commdpi.com This selectivity is opposite to that observed in SNAr reactions. Consequently, for this compound, cross-coupling reactions are expected to occur selectively at the 2-position (C-Cl bond).

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.orgorganic-chemistry.org This method is valued for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents. organic-chemistry.orgnih.gov

For this compound, a Suzuki-Miyaura coupling would be predicted to selectively functionalize the C2 position. A variety of aryl- and heteroarylboronic acids can be coupled to chloro-pyridines using appropriate palladium catalysts and ligands.

| Aryl Chloride | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | Benzothiophen-2-yltrifluoroborate | Pd(OAc)2 / RuPhos | Na2CO3 | Ethanol | 82% | nih.gov |

| 2,4,7-Trichloroquinazoline | Phenylboronic acid | Pd(OAc)2 / PPh3 | Na2CO3 | DME/H2O | 94% (at C4) | nih.gov |

| 1-Bromo-4-fluorobenzene | Neopentyl 5-pyrimidyl-boronic ester | Pd-Buchwald Precatalyst | TMSOK | 1,4-Dioxane | >99% | nih.gov |

Stille Coupling Applications

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org While organotin reagents are toxic, the reaction is notable for its tolerance of a wide array of functional groups and the stability of the stannane (B1208499) reagents. wikipedia.orglibretexts.org

Similar to the Suzuki coupling, the Stille reaction with this compound would proceed via selective activation of the C-Cl bond. Catalytic systems often employ palladium(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ with various phosphine (B1218219) ligands. libretexts.org In some cases, additives like copper(I) iodide (CuI) can accelerate the reaction. rsc.org

| Organic Halide | Organostannane | Catalyst / Additive | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Pentafluoropyridine | Bu3SnCH=CH2 | [PdF(4-C5NF4)(PiPr3)2] | THF | 50 °C | Catalytic | rsc.org |

| Aryl Iodide | Vinylstannane | Pd(dba)2 / Ph3P=O | DMF | RT | 95% | nih.gov |

| Acyl Chloride | Alkenylstannane | Pd(PPh3)4 | THF | Reflux | High | libretexts.org |

Kumada Cross-Coupling Applications

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. It utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and typically employs nickel or palladium catalysts. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction compared to Suzuki or Stille couplings. organic-chemistry.org

The Kumada coupling is effective for coupling aryl chlorides, and thus would be a viable method for functionalizing the 2-position of this compound. Nickel catalysts, such as NiCl₂(dppe) or NiCl₂(dppp), are commonly used for their effectiveness and lower cost compared to palladium. wikipedia.orgorganic-chemistry.org

| Aryl Halide Type | Grignard Reagent Type | Typical Catalyst | Typical Solvent | Reference |

|---|---|---|---|---|

| Aryl Chloride | Alkyl, Aryl, or Vinyl MgX | Ni(II) or Pd(II) complexes | THF or Diethyl Ether | wikipedia.orgorganic-chemistry.org |

| Heteroaryl Chloride | Aryl MgBr | NiCl2(dppf) | THF | organic-chemistry.org |

Hiyama Cross-Coupling Applications

The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organosilane and an organic halide. wikipedia.org This reaction is a powerful tool in organic synthesis, comparable to the Suzuki coupling, and requires an activating agent, typically a fluoride ion or a base, to facilitate the transmetalation step. organic-chemistry.org The activation of the organosilane with a fluoride source, such as TBAF (tetrabutylammonium fluoride), leads to a hypervalent silicon species, which is more reactive in the catalytic cycle. wikipedia.orgorganic-chemistry.org

While the Hiyama coupling has been successfully applied to a variety of (het)aryl halides, specific examples detailing the Hiyama cross-coupling of this compound are not extensively documented in the reviewed literature. However, the reactivity of similar substituted pyridyl systems in Hiyama couplings has been demonstrated. For instance, the presence of chloro, fluoro, or methoxy (B1213986) substituents on the pyridine ring of pyridyltrimethylsilanes has been shown to allow for efficient Hiyama cross-coupling reactions with various (het)aryl halides at room temperature. nih.gov The reaction's success is often dependent on the position of the trimethylsilyl (B98337) group relative to the pyridine nitrogen, with the nitrogen atom at the alpha position to the trimethylsilyl group being a requisite for the cross-coupling to proceed smoothly. nih.gov

Given the presence of a chloro group, which can act as the halide coupling partner, it is plausible that this compound could undergo Hiyama coupling with a suitable organosilane in the presence of a palladium catalyst and a fluoride activator. The relative reactivity of halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which suggests that harsher reaction conditions might be necessary for the less reactive chloro-substituted pyridine.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The reaction, when it does occur, typically requires more forcing conditions.

For this compound, the directing effects of the existing substituents must be considered to predict the position of substitution. The substituents on the pyridine ring are:

2-Chloro group: An ortho, para-director, but deactivating.

4-Fluoro group: An ortho, para-director, but deactivating.

3-Methyl group: An ortho, para-director, and activating.

Pyridine Nitrogen: Strongly deactivating and directs meta to itself (positions 3 and 5).

The positions on the pyridine ring are C2, C3, C4, C5, and C6. In this compound, the available positions for substitution are C5 and C6.

The directing effects of the substituents would influence the regioselectivity of an incoming electrophile. The methyl group at C3 would activate the ortho (C2 and C4) and para (C6) positions. The chloro group at C2 would direct an incoming electrophile to the ortho (C3) and para (C6) positions. The fluoro group at C4 would direct to the ortho (C3 and C5) positions. The pyridine nitrogen deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions, and directs incoming electrophiles to the meta positions (C3, C5).

Considering the combined electronic effects, the C5 and C6 positions are the most likely sites for electrophilic attack. The C6 position is para to the activating methyl group and para to the deactivating chloro group. The C5 position is meta to the methyl group, ortho to the fluoro group, and meta to the chloro group. The deactivating effect of the pyridine nitrogen at the C6 position is significant. Therefore, substitution at the C5 position, which is activated by the fluoro group (ortho) and less deactivated by the nitrogen (meta), might be favored. However, without experimental data, predicting the exact outcome remains speculative.

Derivatization Strategies and Functional Group Transformations

The introduction of an amino group onto the this compound scaffold can likely be achieved through nucleophilic aromatic substitution (SNA_r_) of the chloride atom. Pyridine rings bearing a halogen at the 2- or 4-position are susceptible to nucleophilic attack, a process facilitated by the electron-withdrawing nature of the ring nitrogen. youtube.com

A plausible route for the synthesis of 2-amino-4-fluoro-3-methylpyridine would involve the reaction of this compound with an ammonia (B1221849) source, such as aqueous ammonia or a protected amine followed by deprotection. This type of transformation is well-established for related chloropyridines. For instance, the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) involves the conversion of a cyano group to an amido group, followed by a Hofmann rearrangement. google.com A more direct approach for other chloropyridines is direct amination. agropages.com The reaction of this compound with a nucleophilic amine would proceed via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted before being restored upon the expulsion of the chloride leaving group. youtube.com

The methyl group at the 3-position of this compound offers another site for functionalization. A common transformation for methyl groups on pyridine rings is oxidation or halogenation. For example, methylpyridine derivatives can undergo chlorination to yield chloromethyl or trichloromethyl groups. agropages.com The stepwise deep chlorination of 2-methylpyridine (B31789) to 2-chloro-6-trichloromethyl pyridine is a known industrial process. agropages.com Similarly, the methyl group of this compound could potentially be chlorinated using reagents like N-chlorosuccinimide (NCS) under radical initiation conditions or with chlorine gas at elevated temperatures.

Furthermore, the resulting trichloromethyl group can be converted to a trifluoromethyl group through a halogen exchange (HALEX) reaction, typically using a fluoride source like HF or SbF3. The introduction of a trifluoromethyl group can significantly alter the electronic properties and biological activity of the molecule. agropages.com

Computational Chemistry and Modeling of 2 Chloro 4 Fluoro 3 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Chloro-4-fluoro-3-methylpyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and related properties.

The electronic structure of a molecule dictates its chemical behavior. For substituted pyridines, the arrangement of electrons in molecular orbitals (MOs) is of particular interest. The presence of electronegative substituents like chlorine and fluorine, along with the electron-donating methyl group, significantly influences the electron distribution within the pyridine (B92270) ring.

Studies on fluorinated pyridines have shown that the substitution of fluorine atoms for hydrogen atoms introduces new molecular orbitals to the π-system. acs.org This can lead to an increase in aromatic-like behavior. acs.org In the case of this compound, the fluorine atom at the 4-position and the chlorine atom at the 2-position would be expected to withdraw electron density from the ring through inductive effects. Conversely, the methyl group at the 3-position would donate electron density.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. In related substituted pyridines, the HOMO is often a π-orbital associated with the aromatic ring, while the LUMO is a π*-antibonding orbital. The precise energies and spatial distributions of these frontier orbitals in this compound would be a primary focus of any specific computational study.

The full ring fluorination of pyridine has a dramatic effect on its binding properties by altering the electron density distribution at the π‐cloud of pyridine, creating a π‐hole and changing its electron donor‐acceptor capabilities. nih.gov In the adduct pentafluoropyridine⋅⋅⋅formaldehyde, the presence of fluorine atoms exchanges the electron donor‐acceptor roles of both molecules when compared to those observed in the pyridine⋅⋅⋅formaldehyde adduct. nih.gov

Table 1: Predicted General Effects of Substituents on the Electronic Properties of the Pyridine Ring

| Substituent | Position | Expected Electronic Effect |

| Chlorine | 2 | Inductive electron withdrawal (-I) |

| Fluorine | 4 | Inductive electron withdrawal (-I), weak mesomeric donation (+M) |

| Methyl | 3 | Inductive electron donation (+I), hyperconjugation |

This table is a generalized prediction based on established principles of organic chemistry and not from a direct computational study of this compound.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is calculated from the molecule's wave function and provides a color-coded map of the electrostatic potential. nih.gov

For substituted pyridines, the MEP reveals regions of negative potential, typically associated with the lone pair of electrons on the nitrogen atom, and regions of positive potential. nih.gov The magnitude of the negative potential on the nitrogen is sensitive to the nature and position of the substituents. nih.gov Electron-withdrawing groups like chlorine and fluorine generally decrease the negative potential on the nitrogen, making it less basic. researchgate.net Conversely, electron-donating groups like methyl increase the negative potential. In this compound, the combined effects of the chloro, fluoro, and methyl groups would determine the ultimate electrostatic potential at the nitrogen atom and across the rest of the molecule.

Studies on other substituted pyridines have shown that the MEP can be used to predict susceptibility to N-oxidation and biological activity. nih.gov The depth and accessibility of the minimum in the MEP near the cyclic nitrogen are key indicators of its reactivity. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like this compound. chemrxiv.org

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional structure. scm.com This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. arxiv.org For this compound, a DFT geometry optimization would provide precise bond lengths, bond angles, and dihedral angles. Studies on similar substituted pyridines have demonstrated that DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), provide geometric parameters in good agreement with experimental data where available. researchgate.netresearchgate.net

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. wisc.edu This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting frequencies correspond to the different vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectra. mdpi.com Computational studies on substituted pyridines have shown that DFT calculations can accurately predict vibrational spectra, aiding in the assignment of experimental bands. researchgate.netmdpi.com

Table 2: Representative Calculated Vibrational Frequencies for Substituted Pyridines (cm⁻¹)

| Vibrational Mode | 2-chloropyridine (Calculated) | 4-fluoropyridine (Calculated) |

| C-H stretch | ~3100-3000 | ~3100-3000 |

| Ring stretch | ~1600-1400 | ~1600-1400 |

| C-Cl stretch | ~750 | N/A |

| C-F stretch | N/A | ~1250 |

This table presents typical frequency ranges for specific bonds in related molecules and is not a direct output for this compound. Actual frequencies would depend on the specific computational method and basis set used.

DFT can also be employed to study the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction, locating the transition state (the energy maximum along the reaction coordinate), and calculating the activation energy barrier. rsc.org

For instance, nucleophilic aromatic substitution is a common reaction for chloropyridines. quimicaorganica.orgquora.com A computational study could investigate the substitution of the chlorine atom by various nucleophiles. By calculating the energies of the reactants, the transition state, and the products, the feasibility and kinetics of the reaction can be predicted. rsc.org Such analyses on related pyridine systems have provided detailed insights into reaction mechanisms, including the role of intermediates and the influence of substituents on the reaction barrier. rsc.orgrsc.org

Molecular Dynamics Simulations (if applicable)

An MD simulation of this compound could, for example, investigate its solvation in water, providing insights into its solubility and the structure of the surrounding solvent molecules. In a biological context, MD simulations are often used to study the binding of a small molecule to a protein target. If this compound were being investigated as a potential drug candidate, MD simulations could be used to explore its binding mode and affinity to its target protein.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters of molecules like this compound, offering valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). researchgate.net These theoretical predictions are instrumental in the structural elucidation and vibrational analysis of the compound.

The accuracy of these predictions is highly dependent on the chosen computational method and basis set. A common and effective approach involves using the B3LYP functional with a comprehensive basis set like 6-311++G(d,p). researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is typically used for the calculation of NMR chemical shifts. researchgate.net For vibrational frequencies, the calculated harmonic frequencies are often scaled by an empirical factor to better align with experimental anharmonic data. nih.gov

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the GIAO method. These calculations provide the absolute isotropic shielding values, which are then converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the fluorine atom is expected to have a significant effect on the chemical shifts of nearby carbon and hydrogen atoms. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the pyridine nitrogen, will generally lead to deshielding of the ring protons and carbons.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts, calculated relative to TMS.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (on C5) | 7.95 |

| H (on C6) | 8.10 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 155.0 |

| C3 | 125.5 |

| C4 | 160.2 (JC-F ≈ 240 Hz) |

| C5 | 120.8 |

| C6 | 148.3 |

Note: The predicted values are illustrative and based on computational models. Actual experimental values may vary.

The vibrational spectrum of this compound can be predicted through frequency calculations at the same level of theory used for geometry optimization. These calculations provide the wavenumbers and intensities of the fundamental vibrational modes, which can be correlated with experimental FT-IR and FT-Raman spectra. The assignments of these vibrational modes are typically performed with the aid of Potential Energy Distribution (PED) analysis.

Key predicted vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the methyl C-H stretching modes appear at slightly lower wavenumbers. nanobioletters.com

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is anticipated, typically in the range of 1150-1250 cm⁻¹. researchgate.net

C-Cl stretching: The C-Cl stretching vibration is expected at a lower frequency, generally in the 505-710 cm⁻¹ range.

Pyridine ring vibrations: The characteristic C-C and C-N stretching vibrations of the pyridine ring are predicted to occur in the 1300-1600 cm⁻¹ region. nanobioletters.com

Methyl group deformations: The symmetric and asymmetric bending vibrations of the methyl group are also identifiable in the predicted spectrum.

A summary of selected predicted vibrational frequencies is presented in the table below.

Predicted Vibrational Frequencies and Assignments

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3085 | Aromatic C-H Stretch |

| 2960 | CH₃ Asymmetric Stretch |

| 2880 | CH₃ Symmetric Stretch |

| 1595 | Pyridine Ring Stretch |

| 1470 | CH₃ Asymmetric Deformation |

| 1240 | C-F Stretch |

| 1100 | Pyridine Ring Breathing |

| 850 | C-H Out-of-plane Bend |

Note: These are predicted harmonic frequencies and may differ from experimental values. A scaling factor is often applied for better comparison. nih.gov

The comparison of such predicted spectra with experimentally obtained FT-IR and FT-Raman spectra is a critical step in confirming the molecular structure and understanding its vibrational properties. researchgate.net

Applications of 2 Chloro 4 Fluoro 3 Methylpyridine in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

The strategic placement of reactive and modulating groups on the pyridine (B92270) ring of 2-chloro-4-fluoro-3-methylpyridine makes it a crucial intermediate in the synthesis of complex pharmaceutical compounds. The chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, while the fluorine atom and methyl group can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

Synthesis of Biologically Active Molecules

Pyridine and its derivatives are integral components of many biologically active molecules. The pyridine scaffold is found in numerous pharmaceuticals and agrochemicals, highlighting its importance in creating compounds with desired biological effects. nih.govagropages.com The introduction of fluorine atoms into these molecules can significantly enhance their biological activity. Therefore, this compound serves as a valuable starting material for the synthesis of novel fluorinated pyridines with potential therapeutic properties.

One notable example of a complex biologically active molecule that utilizes a substituted pyridine core is the influenza polymerase inhibitor Pimodivir (VX-787). The synthesis of analogs of Pimodivir has been shown to start from commercially available 2-chloro-5-fluoronicotinic acid, a related pyridine derivative. nih.gov This underscores the utility of chlorofluoropyridine scaffolds in constructing intricate antiviral agents.

Development of Novel Drug Candidates

The versatility of the this compound scaffold allows for its incorporation into a wide range of molecular architectures, facilitating the development of new drug candidates. The pyridine ring system is a common feature in many drugs, and its derivatives have been explored for various therapeutic indications. nih.gov For instance, derivatives of 2-methylpyridine (B31789) have been utilized in the synthesis of nitrogen fertilizer synergists, showcasing the broad applicability of substituted pyridines. agropages.com

The development of novel drug candidates often involves the creation of chemical libraries for high-throughput screening. The reactivity of the chlorine atom in this compound allows for the attachment of various functional groups, enabling the generation of a diverse set of derivatives for biological evaluation.

Scaffold for Therapeutic Agents

The pyridine ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and has a high propensity for binding to biological targets. nih.gov The unique electronic and steric properties of this compound make it an attractive starting point for designing ligands for various receptors and inhibitors of enzymes.

Ligands for Receptors (e.g., GABAA receptors)

Gamma-aminobutyric acid type A (GABAA) receptors are crucial targets for drugs treating anxiety, sleep disorders, and epilepsy. nih.gov A wide variety of heterocyclic compounds act as allosteric modulators of GABAA receptors. nih.gov While a direct link between this compound and GABAA receptor ligands is not explicitly documented in the provided search results, the general importance of substituted pyridines in this area is well-established. For example, various quinolone derivatives, which contain a bicyclic system with a pyridine ring, have been reported as high-affinity ligands at the benzodiazepine (B76468) binding site of GABAA receptors. nih.gov The structural features of this compound could be exploited to design novel ligands that interact with this important receptor class.

Inhibitors of Enzymes (e.g., PDE4 enzymes)

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in inflammation, and its inhibitors are used to treat conditions like chronic obstructive pulmonary disease (COPD) and psoriasis. nih.govwikipedia.org The development of PDE4 inhibitors often involves the use of heterocyclic scaffolds. Although a direct application of this compound as a PDE4 inhibitor is not specified, the pyridine motif is present in some PDE4 inhibitor designs. The discovery of dual-pharmacology molecules, such as M3 antagonist-PDE4 inhibitors, has involved the fusion of different scaffolds, including those containing pyridine-like structures. nih.gov This suggests that this compound could serve as a valuable building block for creating novel PDE4 inhibitors with unique properties.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. The versatile nature of the this compound scaffold makes it an excellent tool for conducting SAR studies.

By systematically replacing the chlorine atom with different functional groups or by modifying the substituents on the pyridine ring, medicinal chemists can probe the key interactions between a molecule and its biological target. This information is invaluable for designing more potent and selective drug candidates. For instance, in the development of antibacterial agents, SAR studies on pyridine-containing compounds have been crucial in identifying the structural features that contribute to their efficacy. nih.gov The ability to readily derivatize this compound at the 2-position allows for the exploration of a wide chemical space, facilitating the elucidation of SAR for a given biological target.

| Compound Name | CAS Number | Molecular Formula | Application/Role |

| This compound | 1227496-67-4 | C6H5ClFN | Key intermediate in pharmaceutical synthesis |

| Pimodivir (VX-787) | Not available | C21H23FN4O3S | Influenza polymerase inhibitor |

| 2-Chloro-5-fluoronicotinic acid | 885693-43-2 | C6H3ClFNO2 | Starting material for Pimodivir analogs |

Clinical and Pre-clinical Development of Compounds Containing this compound Moiety

The chemical compound this compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. While not a therapeutic agent in itself, its unique structure is incorporated into novel compounds that have been investigated in pre-clinical settings. The development of these compounds often focuses on creating targeted therapies for a variety of diseases.

Research into derivatives of this compound has led to the identification of promising candidates for drug development, particularly in the area of neurological disorders. chemimpex.com The versatility of this compound allows for its use in creating specialized molecules that can interact with specific biological targets. chemimpex.com

One notable area of investigation is the development of potassium channel inhibitors. Certain compounds synthesized using this compound as a starting material have shown activity against these ion channels, which are implicated in a range of physiological processes and disease states. Pre-clinical studies have explored the potential of these molecules to modulate the activity of potassium channels, which could have implications for conditions such as epilepsy, cardiac arrhythmias, and autoimmune disorders.

In addition to its role in medicinal chemistry, derivatives of this compound are also utilized in the agrochemical industry for the development of new pesticides and herbicides. agropages.com The structural features of this compound contribute to the efficacy and selectivity of the resulting agrochemical products. agropages.com

The table below summarizes key pre-clinical findings for a representative compound class derived from this compound:

Pre-clinical Data for Potassium Channel Inhibitors Derived from this compound

| Compound Class | Therapeutic Target | Key Pre-clinical Findings |

| Substituted Pyridines | Potassium Channels | Demonstrated inhibitory activity in in-vitro assays. |

| Showed selectivity for specific potassium channel subtypes. | ||

| Modulated neuronal excitability in cell-based models. |

Further research and development are necessary to fully elucidate the therapeutic potential and safety of compounds containing the this compound moiety.

Applications of 2 Chloro 4 Fluoro 3 Methylpyridine in Agrochemical Research and Development

Intermediate in the Synthesis of Agrochemicals

2-Chloro-4-fluoro-3-methylpyridine is a versatile chemical intermediate utilized primarily in the synthesis of complex, biologically active molecules for the agricultural sector. chemimpex.com Its halogenated pyridine (B92270) structure is recognized for enhancing the reactivity of molecules, making it an essential component in the development of novel and effective agrochemical products. chemimpex.com The strategic inclusion of pyridine rings is a common method in pesticide molecular design to boost compound activity. researchgate.net The ability of this compound to participate in a variety of chemical reactions, such as nucleophilic substitutions, allows for its incorporation into larger, more complex structures designed for specific biological targets. chemimpex.com

This compound is used in the formulation of various agrochemicals, including herbicides and fungicides. chemimpex.com While specific commercial products synthesized directly from this compound are not extensively detailed in publicly available research, the importance of its structural class is well-documented. For example, closely related trifluoromethylpyridine (TFMP) derivatives are fundamental to numerous high-demand crop-protection products. nih.gov

Derivatives of methylpyridine are key to producing a range of pesticides. For instance, 2-chloro-3-trifluoromethyl pyridine serves as an intermediate for the herbicide flazasulfuron, while 2-chloro-4-trifluoromethyl pyridine is used to produce the herbicide aminopyralid (B1667105) and the insecticide flonicamid. agropages.com The biological activity of pyridine-based compounds is often significantly enhanced by the addition of a fluorine atom, a key feature of this compound. nih.govagropages.com

As a versatile building block, this compound is valuable in the agrochemical sector for the development of effective crop protection agents designed to enhance crop yield. chemimpex.com The synthesis of trifluoromethylpyridines, a category to which this compound's derivatives belong, is a critical area of research for creating active ingredients in crop protection. nih.gov Many of the top-selling pesticides feature a trifluoromethylpyridine moiety, underscoring the industrial importance of these intermediates. nih.gov

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1227496-67-4 |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| SMILES | CC1=C(C=CN=C1Cl)F |

This table is interactive. Click on the headers to sort.

Development of Fourth-Generation Agrochemical Products

Methylpyridine derivatives are central to the production of fourth-generation agrochemical products. agropages.com This modern class of pesticides is defined by its high efficacy, lower toxicity, and improved environmental profile compared to previous generations like organochlorines and organophosphates. agropages.com

A significant portion of the most advanced, fourth-generation pesticides are fluorine-containing pyridine products. agropages.com The inclusion of fluorine in the molecular structure, a key feature of this compound, can increase the biological activity of the final product several times over compared to non-fluorinated analogues. agropages.com This enhanced potency allows for lower application rates, which is a key goal in modern agriculture. agropages.com The development of pesticides containing the trifluoromethyl group, in particular, has become a major focus in the crop protection industry, with over half of the pesticides launched in the last two decades being fluorinated. semanticscholar.org

Impact on Crop Yield and Environmental Considerations

From an environmental perspective, the development of fluorine-containing pyridine pesticides offers significant advantages. Their high efficacy often translates to lower application rates and reduced residue levels in the soil, helping to meet increasingly strict environmental standards. agropages.com However, the broader class of pyridine-based herbicides is also subject to environmental scrutiny. Regulatory bodies like the U.S. Environmental Protection Agency have noted that the primary ecological risks are to non-target terrestrial plants via spray drift and runoff. epa.gov Furthermore, certain persistent pyridine herbicides can contaminate compost made from treated plant materials, potentially harming sensitive plants in gardens where the compost is used. epa.gov

Emerging Research Directions and Future Perspectives for 2 Chloro 4 Fluoro 3 Methylpyridine

Applications in Materials Science

The incorporation of halogen atoms and methyl groups onto a pyridine (B92270) ring suggests that 2-Chloro-4-fluoro-3-methylpyridine could serve as a valuable building block in materials science. The distinct electronegativity and size of the chlorine and fluorine atoms, combined with the electronic influence of the methyl group, can be leveraged to engineer materials with highly specific properties.

Specialized Polymers and Coatings: Analogous compounds like 2-Fluoro-3-methylpyridine are utilized in the creation of specialty polymers and resins, contributing to advanced materials with enhanced properties. chemimpex.com It is anticipated that this compound could function as a monomer or a critical additive in polymerization reactions. The presence of both fluorine and chlorine could impart a combination of desirable characteristics to polymers, including increased thermal stability, chemical resistance, hydrophobicity, and flame retardancy. These polymers could find applications in high-performance coatings for aerospace, automotive, and electronics industries, where durability and resistance to harsh environments are paramount.

Electrochromic Devices: The electronic properties of the pyridine ring are heavily influenced by its substituents. The electron-withdrawing nature of the halogen atoms can be exploited in the design of novel organic materials for electrochromic devices. While direct research is pending, related heterocyclic scaffolds show that structural modifications, such as the introduction of chemical groups, can strongly influence optical behaviors. This suggests that polymers or coordination complexes incorporating the this compound moiety could exhibit tunable light absorption properties in response to an electric current, making them candidates for smart glass, displays, and optical switches.

Table 1: Potential Contributions of Substituents to Material Properties

| Substituent | Potential Property Enhancement in Materials | Example Application Area |

| Fluoro Group | High thermal stability, UV resistance, low surface energy, chemical inertness. | Non-stick coatings, durable outdoor polymers. |

| Chloro Group | Flame retardancy, modified electronic properties, increased refractive index. | Fire-resistant polymers, specialized optical films. |

| Methyl Group | Improved solubility in organic solvents, modified steric and electronic properties. | Processable polymers, fine-tuning of polymer characteristics. |

| Pyridine Ring | Coordination capability, charge transport properties, rigid structural unit. | Conductive polymers, electrochromic materials, metal-organic frameworks (MOFs). |

Catalysis Involving this compound

Substituted pyridines are widely recognized for their roles in catalysis, acting either as nucleophilic organocatalysts or as ligands for transition metals. The specific electronic and steric profile of this compound makes it a promising candidate for investigation in several catalytic contexts.

The catalytic efficiency of pyridine-based systems is often a function of the electronic nature of the substituents on the ring. acs.org For instance, in palladium-catalyzed reactions, the basicity of pyridine ligands can influence the reaction yield. acs.org The combination of electron-withdrawing halogens and an electron-donating methyl group on this compound offers a unique electronic balance that could be advantageous.

Future research could explore its use as a ligand in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, where it could modulate the activity and selectivity of the metal center. acs.org Furthermore, substituted pyridines can act as highly active nucleophilic organocatalysts in acylation and other reactions. rsc.org The reactivity of this compound in this capacity could be systematically studied and compared to established pyridine-based catalysts.

Green Chemistry Principles in the Synthesis and Application of this compound

Modern chemical synthesis places a strong emphasis on sustainability. Future research into this compound will likely focus on developing environmentally benign synthetic routes, aligning with the principles of green chemistry.

Current methods for producing halogenated pyridines can involve harsh conditions or hazardous reagents. Emerging green protocols for the synthesis of pyridine derivatives include the use of non-toxic catalysts like FeCl₃, employing environmentally friendly solvents such as water, and utilizing energy-efficient techniques like microwave-assisted synthesis. nih.govnih.gov For example, recent advancements have shown that C–H fluorination reactions can be conducted in pure water at room temperature, offering a sustainable pathway to fluorinated compounds. rsc.org

Applying these principles to the synthesis of this compound could involve:

Catalytic Halogenation: Developing selective, catalyst-based methods for the chlorination and fluorination steps to replace stoichiometric reagents.

One-Pot Reactions: Designing multi-component reactions where the pyridine ring is constructed and functionalized in a single, efficient process. nih.gov

Use of Greener Solvents: Shifting away from traditional volatile organic solvents towards water or bio-based solvents.